molecular formula C11H18ClNO3 B13911494 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride

4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride

Cat. No.: B13911494
M. Wt: 247.72 g/mol
InChI Key: DTHKXBCNJGXKSG-UHFFFAOYSA-N
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Description

4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H18ClNO3 . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic core. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride is unique due to its specific functional groups and the hydrochloride salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications .

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

4-oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c13-9-7-11(5-6-12-9)4-2-1-3-8(11)10(14)15;/h8H,1-7H2,(H,12,13)(H,14,15);1H

InChI Key

DTHKXBCNJGXKSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCNC(=O)C2)C(C1)C(=O)O.Cl

Origin of Product

United States

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